2,5-Dichlorophenylacetyl chloride

Descripción general

Descripción

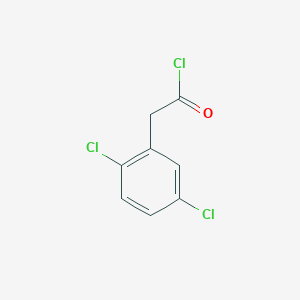

2,5-Dichlorophenylacetyl chloride is an organic compound with the molecular formula C8H5Cl3O. It is a derivative of phenylacetyl chloride, where two chlorine atoms are substituted at the 2 and 5 positions of the phenyl ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,5-Dichlorophenylacetyl chloride can be synthesized through a Friedel-Crafts acylation reaction. The process involves the reaction of 2,5-dichlorobenzoyl chloride with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Análisis De Reacciones Químicas

Hydrolysis to Carboxylic Acids

The acyl chloride group undergoes hydrolysis in acidic or aqueous conditions to form 2,5-dichlorophenylacetic acid :

-

Reaction :

-

Conditions :

Nucleophilic Substitution Reactions

The chloride in 2,5-dichlorophenylacetyl chloride is highly susceptible to nucleophilic attack, enabling diverse transformations:

Cyanidation

Amidation

-

Reaction :

-

Applications : Intermediate for pharmaceuticals and agrochemicals.

Esterification

Reaction with alcohols produces esters, useful in fragrance and polymer industries:

-

Reaction :

-

Catalysts : Pyridine or DMAP to absorb HCl.

Coupling Reactions

The compound participates in cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl synthesis:

-

Example :

Data Table: Key Reaction Pathways and Conditions

*Theoretical yield based on analogous reactions.

Research Findings

-

Catalyst Efficiency : Crown ethers (e.g., 15-crown-5) enhance cyanidation rates by stabilizing Na⁺ ions, improving nucleophilic substitution kinetics .

-

Acid Hydrolysis : Sulfuric acid promotes complete hydrolysis of the acyl chloride group without side reactions .

-

Thermal Stability : The compound decomposes above 200°C, limiting high-temperature applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2,5-Dichlorophenylacetyl chloride is utilized as an intermediate in the synthesis of various pharmaceuticals. Its chlorinated structure enhances biological activity and selectivity in drug design.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds synthesized from this intermediate have shown effective inhibition against specific cancer cell lines, suggesting potential therapeutic applications .

Pesticide Development

The compound serves as a key intermediate in the synthesis of herbicides and fungicides. Its derivatives are often used to create effective agricultural chemicals.

Case Study: Dicamba Synthesis

A notable application is in the preparation of dicamba, a widely used herbicide. The synthesis involves a series of reactions starting from this compound, leading to high-yield production methods that minimize waste .

Organic Synthesis

In organic chemistry, this compound is employed in various synthetic pathways to create complex molecules.

Example Reactions

- Friedel-Crafts Acylation : This reaction is essential for introducing the acetyl group into aromatic compounds, enhancing their functional diversity.

- Baeyer-Villiger Oxidation : This transformation allows for the conversion of ketones to esters or lactones using peracids, showcasing its versatility in synthetic organic chemistry .

Industrial Applications

The compound is also relevant in industrial settings where large-scale production of chlorinated compounds is necessary.

Data Table: Industrial Applications

| Application Type | Description | Yield (%) | Environmental Impact |

|---|---|---|---|

| Herbicide Production | Used as an intermediate for dicamba | 90.6 | Low waste generation |

| Pharmaceutical Synthesis | Anticancer drug intermediates | Varies | Moderate |

| Organic Synthesis | Key reactant in Friedel-Crafts reactions | High | Low |

Mecanismo De Acción

The mechanism of action of 2,5-Dichlorophenylacetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the resulting acylated product. For example, in drug synthesis, the acylated product may interact with specific enzymes or receptors to exert its therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

- 2,4-Dichlorophenylacetyl chloride

- 2,6-Dichlorophenylacetyl chloride

- 3,5-Dichlorophenylacetyl chloride

Comparison

2,5-Dichlorophenylacetyl chloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and the types of products formed in chemical reactions. For example, the 2,5-dichloro substitution pattern may result in different steric and electronic effects compared to other dichlorophenylacetyl chlorides, leading to variations in reaction rates and product distributions .

Actividad Biológica

2,5-Dichlorophenylacetyl chloride is a chlorinated aromatic compound with significant implications in medicinal chemistry and pharmacology. This compound's unique structure, characterized by the presence of two chlorine atoms on the phenyl ring, influences its biological activity and potential therapeutic applications.

- Molecular Formula : C8H5Cl3O

- Molecular Weight : 221.48 g/mol

- IUPAC Name : this compound

The compound is known for its reactivity due to the presence of the acyl chloride functional group, which can participate in various chemical reactions, including acylation and nucleophilic substitutions.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential effects on different biological systems:

-

Antimicrobial Activity :

- Research indicates that compounds similar to this compound exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a study found that certain chlorinated acetyl derivatives showed significant inhibition of bacterial growth at low concentrations (around 3.9 μg/mL) .

-

Neurotransmitter Modulation :

- The compound has been implicated in modulating neurotransmitter systems. It may influence adrenergic receptors and affect adrenaline levels in the body. This modulation could have therapeutic implications for conditions such as hypertension and anxiety disorders .

-

Enzyme Inhibition :

- It has been shown to inhibit enzymes involved in catecholamine metabolism, such as phenylethanolamine N-methyltransferase (PNMT). This inhibition suggests a role in regulating physiological processes related to adrenergic signaling .

Case Studies

Several case studies highlight the biological impact of exposure to chlorinated compounds similar to this compound:

- Occupational Exposure Incident :

In a documented incident involving chloroacetyl chloride leakage, workers exhibited severe neurological damage and respiratory failure after exposure. The case underscores the potential hazards associated with chlorinated compounds and their biological effects on human health .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Propiedades

IUPAC Name |

2-(2,5-dichlorophenyl)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYRSGUMKCHSRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.